molecular formula C21H21NO3S B3512714 methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 6143-16-4

methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3512714
CAS No.: 6143-16-4
M. Wt: 367.5 g/mol
InChI Key: LDQLVYWQTIUMJL-BOPFTXTBSA-N
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Description

Methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and 3-methylthiophene derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling to attach the thiophene ring to the pyrrole core.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group may yield a hydroxylated pyrrole derivative.

Scientific Research Applications

Methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving pyrrole and thiophene derivatives.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a thiophene ring, and various substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-12-8-13(2)10-16(9-12)22-15(4)19(21(24)25-5)20(23)17(22)11-18-14(3)6-7-26-18/h6-11H,1-5H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQLVYWQTIUMJL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C(=C(N2C3=CC(=CC(=C3)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C(=C(N2C3=CC(=CC(=C3)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (5Z)-1-(3,5-dimethylphenyl)-2-methyl-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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